3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound often used in peptide synthesis and various chemical research applications. Its structure consists of a pyrrolidine ring substituted with tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups, which play crucial roles in peptide chain elongation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis of the Pyrrolidine Core: : The preparation usually begins with the formation of the pyrrolidine ring, commonly through a cyclization reaction involving suitable starting materials.
Incorporation of Protecting Groups: : The tert-butoxycarbonyl and fluorenylmethoxycarbonyl groups are introduced through reactions with tert-butyl chloroformate and fluorenylmethoxycarbonyl chloride, respectively. These reactions require precise pH conditions and the presence of a base to facilitate the formation of the desired ester bonds.
Industrial Production Methods: In industrial settings, the synthesis process is scaled up using automated peptide synthesizers that ensure precision and reproducibility. Key considerations include solvent choice, reaction times, and purification methods to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Deprotection: : The removal of Boc and Fmoc groups, typically achieved through acidic conditions for Boc and basic conditions for Fmoc, such as using trifluoroacetic acid and piperidine, respectively.
Substitution Reactions:
Oxidation/Reduction: : It can be subjected to oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Catalysts: : Enzymatic or metal-based catalysts may be employed to enhance reaction rates and selectivity.
Major Products Formed: The major products depend on the reaction conditions and reagents used, often resulting in intermediate compounds that can be further functionalized or incorporated into larger peptide structures.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound is invaluable for constructing complex peptide sequences, enabling researchers to study protein interactions and develop novel biomolecules.
Biology: It plays a pivotal role in biological research for creating peptide-based drugs, enzyme inhibitors, and probes for studying cellular processes.
Medicine: Medicinal chemists use this compound in the synthesis of therapeutic peptides, which can target specific proteins involved in diseases, leading to new treatments for conditions like cancer and autoimmune disorders.
Industry: Industrially, it finds applications in the production of specialty chemicals and materials, including biodegradable polymers and advanced composites.
Mechanism of Action
The mechanism by which 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid exerts its effects largely revolves around its ability to protect and deprotect amino groups during peptide synthesis. It selectively interacts with various molecular targets and pathways, ensuring that peptide chains are accurately assembled with minimal side reactions.
Comparison with Similar Compounds
Similar Compounds:
N-Boc-pyrrolidine: : Similar in having a tert-butoxycarbonyl protecting group but lacks the Fmoc group, making it less versatile for complex syntheses.
Fmoc-pyrrolidine: : Contains the fluorenylmethoxycarbonyl group but lacks the Boc group, suitable for different stages of peptide synthesis.
Uniqueness: The dual protecting groups in 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid confer it unique advantages, allowing sequential deprotection and functionalization steps critical for synthesizing sophisticated peptide structures.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O6/c1-24(2,3)33-22(30)26-25(21(28)29)12-13-27(15-25)23(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDRLSCSVPGBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1589084-56-9 |
Source
|
Record name | 3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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